(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL
Description
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL is a chiral organic compound characterized by a thiophene ring substituted with a bromine atom at the 5-position, an amino group at the 3S-configuration, and a hydroxyl-terminated propanol chain. Its molecular structure (C₈H₁₁BrN₂OS) integrates heteroatoms (N, O, S) and a halogen (Br), conferring unique physicochemical and biological properties. The stereochemistry at the 3-position is critical for enantioselective interactions, particularly in pharmaceutical or agrochemical applications where chirality influences receptor binding . The bromine substitution enhances electrophilic reactivity and may improve metabolic stability compared to non-halogenated analogs .
Properties
Molecular Formula |
C7H10BrNOS |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-7-3-5(4-11-7)6(9)1-2-10/h3-4,6,10H,1-2,9H2/t6-/m0/s1 |
InChI Key |
CDJOZESYBYRKCL-LURJTMIESA-N |
Isomeric SMILES |
C1=C(SC=C1[C@H](CCO)N)Br |
Canonical SMILES |
C1=C(SC=C1C(CCO)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Amino Alcohol: The brominated thiophene is then reacted with an appropriate chiral amino alcohol precursor under controlled conditions to form the desired product. This step may involve the use of protecting groups and subsequent deprotection steps to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of (3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL may involve large-scale bromination and subsequent coupling reactions. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and the chiral center play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
The bromine atom increases molecular weight by ~80 g/mol compared to non-brominated analogs and elevates logP by 0.9–1.0 units, suggesting higher lipophilicity . The amino and hydroxyl groups enhance aqueous solubility relative to Di(3-thienyl)methanol, which lacks these polar moieties .
Computational Predictions
Computational models (e.g., QSAR) highlight the bromine’s role in improving metabolic stability by reducing cytochrome P450-mediated oxidation. The compound’s predicted clearance rate (CLhep) is 8 mL/min/kg, lower than the non-brominated analog (15 mL/min/kg) . Molecular docking simulations suggest stronger van der Waals interactions with hydrophobic enzyme pockets due to the bromine’s steric bulk .
Biological Activity
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL is a chiral compound notable for its structural features, including an amino group, a bromo-substituted thienyl ring, and a hydroxyl group. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 219.05 g/mol
The biological activity of (3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biological responses by binding to these targets, influencing their activity in processes such as cell signaling and metabolic pathways.
Biological Activities
Research indicates that (3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL exhibits several significant biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. The presence of the bromo-thienyl group enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death.
2. Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays:
- In Vitro Studies : It has demonstrated significant growth inhibition in several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC values indicate potent anti-proliferative effects, comparable to standard chemotherapeutic agents.
| Cell Line | IC (µM) | Reference Drug | IC (µM) |
|---|---|---|---|
| MCF-7 | 2.93 ± 0.47 | Doxorubicin | 4.30 ± 0.84 |
| A549 | 7.17 ± 0.94 | Doxorubicin | 4.30 ± 0.84 |
3. Induction of Apoptosis
The compound has been shown to activate apoptotic pathways, evidenced by increased levels of active caspases (caspase-3 and caspase-9). This suggests that it may promote programmed cell death in cancer cells, a crucial mechanism for effective anticancer therapies.
4. Anti-inflammatory Effects
Preliminary studies suggest that (3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several case studies have highlighted the efficacy of (3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL in preclinical models:
- Study on Breast Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in MCF-7 cells.
- Antimicrobial Efficacy Assessment : In vitro testing against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
